molecular formula C4H7BrN2 B2834891 3-(2-bromoethyl)-3-methyl-3H-diazirine CAS No. 29205-50-3

3-(2-bromoethyl)-3-methyl-3H-diazirine

Cat. No.: B2834891
CAS No.: 29205-50-3
M. Wt: 163.018
InChI Key: WFYMPPCLRKCDPF-UHFFFAOYSA-N
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Description

3-(2-bromoethyl)-3-methyl-3H-diazirine is a chemical compound that belongs to the class of diazirines, which are three-membered ring structures containing two nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoethyl)-3-methyl-3H-diazirine typically involves the reaction of 2-bromoethylamine with methyl isocyanate, followed by cyclization to form the diazirine ring. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromoethyl)-3-methyl-3H-diazirine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Photochemical Reactions: Upon exposure to ultraviolet light, the diazirine ring can undergo photolysis to generate reactive carbene intermediates, which can insert into C-H, N-H, or O-H bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Photochemical Reactions: Ultraviolet light sources, such as mercury lamps, are used to initiate the photolysis of the diazirine ring.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of this compound, depending on the nucleophile used.

    Photochemical Reactions: The major products are the insertion products of the generated carbene intermediates into various bonds.

Scientific Research Applications

3-(2-bromoethyl)-3-methyl-3H-diazirine has several scientific research applications:

    Chemistry: Used as a photolabile protecting group in organic synthesis.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of photoresists for lithography in semiconductor manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)-3-methyl-3H-diazirine primarily involves the generation of reactive carbene intermediates upon photolysis. These carbenes can insert into various bonds, leading to the formation of covalent adducts. The molecular targets and pathways involved depend on the specific application, such as protein labeling or photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloroethyl)-3-methyl-3H-diazirine
  • 3-(2-iodoethyl)-3-methyl-3H-diazirine
  • 3-(2-fluoroethyl)-3-methyl-3H-diazirine

Uniqueness

3-(2-bromoethyl)-3-methyl-3H-diazirine is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. The bromine atom is more reactive than chlorine but less reactive than iodine, making it suitable for a wide range of applications. Additionally, the methyl group on the diazirine ring enhances the stability of the compound compared to unsubstituted diazirines.

Properties

IUPAC Name

3-(2-bromoethyl)-3-methyldiazirine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrN2/c1-4(2-3-5)6-7-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYMPPCLRKCDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29205-50-3
Record name 3-(2-bromoethyl)-3-methyl-3H-diazirine
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